molecular formula C9H15N3O2 B13524451 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole

5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B13524451
M. Wt: 197.23 g/mol
InChI Key: LVWQTBIXEDKHPJ-UHFFFAOYSA-N
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Description

5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride or ester under acidic or basic conditions to form the oxadiazole ring.

  • Introduction of the Azetidin-3-yloxy Group: : The azetidin-3-yloxy group can be introduced via nucleophilic substitution reactions. For instance, an azetidine derivative can react with a suitable leaving group on the oxadiazole ring to form the desired compound.

  • Propyl Group Addition: : The propyl group can be introduced through alkylation reactions, where a propyl halide reacts with the oxadiazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the azetidine moiety, potentially leading to ring-opening or hydrogenation products.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole
  • 5-((Azetidin-3-yloxy)methyl)-3-ethyl-1,2,4-oxadiazole
  • 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole may offer unique properties due to the presence of the propyl group. This group can influence the compound’s lipophilicity, steric interactions, and overall reactivity, potentially enhancing its performance in specific applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-2-3-8-11-9(14-12-8)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3

InChI Key

LVWQTBIXEDKHPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)COC2CNC2

Origin of Product

United States

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